(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
Description
The compound "(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate" is a synthetic nucleoside analogue characterized by a 6-chloropurine base linked to a tetrahydrofuran sugar moiety. The structure includes two 4-methylbenzoyl ester groups at the 2- and 3-positions of the furanose ring.
Properties
Molecular Formula |
C26H23ClN4O5 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
[(2R,3S,5S)-5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21-/m0/s1 |
InChI Key |
NSOAHTMBUMXVAF-HBMCJLEFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Protection of Sugar Hydroxyl Groups
Starting material : 2-deoxy-D-ribose or a tetrahydrofuran derivative with free hydroxyl groups.
Reagents : 4-methylbenzoyl chloride is used to selectively esterify the hydroxyl groups at C2 and C3 positions.
Conditions : Typically, pyridine or other mild bases serve as solvents and catalysts to facilitate esterification at low temperatures to minimize side reactions.
Outcome : Formation of 2,3-di-O-(4-methylbenzoyl) protected sugar with high regioselectivity and retention of stereochemistry.
Glycosylation with 6-Chloropurine
Purine derivative : 6-chloropurine or its activated form is used as the nucleobase.
Activation : The sugar moiety is often converted into a glycosyl donor, such as a halide (chloride or bromide) or trichloroacetimidate derivative, to facilitate nucleophilic attack by the purine nitrogen.
Catalysts : Lewis acids such as trimethylsilyl triflate (TMSOTf) or other promoters are employed to activate the glycosyl donor.
Stereoselectivity : Reaction conditions are optimized to favor formation of the β-glycosidic bond, consistent with the natural nucleoside configuration.
Solvents : Anhydrous solvents like dichloromethane or acetonitrile are commonly used to maintain reaction control.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Sugar hydroxyl protection | 4-methylbenzoyl chloride, pyridine, 0–5 °C | Esterification of 2,3-OH groups | High regioselectivity; preserves stereochemistry |
| Glycosyl donor formation | Halogenation or trichloroacetimidate formation | Activation of sugar for coupling | Enables nucleophilic substitution by purine base |
| Glycosylation reaction | 6-chloropurine, Lewis acid catalyst (e.g., TMSOTf), DCM | Formation of glycosidic bond | β-anomer favored; stereoselective coupling |
| Final esterification (if needed) | 4-methylbenzoic acid derivative, coupling agent | Esterification at sugar C5 | Completes ester protection pattern |
| Purification | Flash chromatography, preparative HPLC | Isolation of pure compound | High purity (>95%) confirmed by analytical methods |
Research Findings and Optimization Notes
The use of 4-methylbenzoyl protecting groups is preferred for their stability under glycosylation conditions and ease of removal if needed.
Stereochemical integrity at the sugar ring is critical; mild reaction conditions and careful temperature control are essential to prevent epimerization.
Glycosylation yields and stereoselectivity depend heavily on the choice of promoter and solvent; TMSOTf in dichloromethane at low temperature is a commonly reported optimal condition.
The presence of the 6-chloro substituent on the purine ring influences nucleophilicity and requires careful handling to avoid side reactions.
Analytical characterization data such as NMR and MS confirm the (2R,3S,5S) configuration and substitution pattern, ensuring the correct isomer is obtained.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The purine base and benzoate esters can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular structure of the compound includes:
- Purine Moiety : A critical component in nucleic acid structures, influencing biological interactions.
- Tetrahydrofuran Ring : This contributes to the compound's three-dimensional conformation and may enhance its pharmacological properties.
- Substituents : The presence of chloro and methyl groups increases chemical reactivity and may affect interactions with biological targets.
The biological activity of this compound is primarily attributed to its structural components that resemble nucleic acids. Compounds with purine structures are known to exhibit various biological activities, including:
- Antiviral Activity : Similar to other purine derivatives like Acyclovir, which is used in treating herpes viruses.
- Anticancer Properties : Analogous to Fludarabine and 6-Mercaptopurine, which are utilized in cancer therapy.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Acyclovir | Purine derivative | Antiviral |
| Fludarabine | Purine analog | Anticancer |
| 6-Mercaptopurine | Thiol group | Anticancer |
The unique combination of the tetrahydrofuran ring and purine structure in this compound may confer distinct pharmacological properties that could enhance efficacy or reduce toxicity compared to similar compounds.
Interaction Studies
Understanding how (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate interacts with biological systems is crucial for elucidating its mechanism of action. Techniques employed in these studies include:
- Bioassays : Assessing efficacy against specific biological targets.
- Molecular Docking Studies : Predicting how the compound binds to target proteins.
These studies help identify potential therapeutic applications and inform further research directions.
Therapeutic Applications
Given its structural characteristics and biological activity, this compound has potential applications in several therapeutic areas:
- Cancer Treatment : As a purine analog, it may serve as a chemotherapeutic agent.
- Antiviral Therapy : Similar mechanisms as existing antiviral drugs could position it as a candidate for treating viral infections.
- Neuroprotective Effects : Investigations into its role in neurodegenerative diseases may reveal additional therapeutic avenues.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids and proteins, affecting their function and activity. The benzoate esters may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Key Analogs
Physicochemical Properties
- Melting Points: Analogs with nitro or amino groups (e.g., : m.p. 166–264°C) exhibit higher thermal stability than esterified compounds (e.g., : oil). The target compound’s melting point is expected to align with benzoylated analogs (~150–200°C).
- Solubility : The 4-methylbenzoyl esters in the target compound reduce aqueous solubility compared to hydroxylated sugars (e.g., ) but enhance organic solvent compatibility, critical for formulation in lipid-based delivery systems .
Biological Activity
The compound (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a complex organic molecule with significant biological relevance due to its structural components that resemble nucleic acids. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a purine moiety and a tetrahydrofuran ring, contributing to its unique three-dimensional conformation. The presence of chloro and methyl groups enhances its chemical reactivity and may influence its interactions with biological targets.
- Molecular Formula : C21H21ClO5
- Molecular Weight : 388.84 g/mol
- CAS Number : 3601-89-6
Biological Activity
The biological activity of this compound is primarily assessed through various bioassays targeting specific biological processes. Key areas of activity include:
- Antiviral Properties : Compounds with purine structures are often investigated for their antiviral effects. The purine base in this compound may inhibit viral replication by mimicking nucleotides required for viral RNA synthesis.
-
Enzyme Inhibition :
- CYP Enzymes : This compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP3A4), which play crucial roles in drug metabolism and synthesis .
- Other Enzymes : The structural similarity to nucleotides suggests potential inhibition of enzymes involved in nucleotide metabolism.
- Cellular Effects : Initial studies indicate that this compound may induce apoptosis in specific cancer cell lines, possibly through the activation of caspase pathways .
The mechanisms through which this compound exerts its biological effects include:
- Nucleotide Mimicry : By mimicking natural nucleotides, it can interfere with nucleic acid synthesis and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress within cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antiviral Activity Study : A study demonstrated that related purine derivatives significantly inhibited the replication of certain RNA viruses in vitro, suggesting a potential therapeutic application for viral infections.
- Cancer Cell Line Study : Research involving various cancer cell lines showed that compounds with similar structural features induced cell cycle arrest and apoptosis, indicating their potential as anticancer agents .
- Enzyme Interaction Studies : Investigations into the inhibitory effects on cytochrome P450 enzymes revealed that this compound could affect the metabolism of co-administered drugs, highlighting its importance in pharmacokinetics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of RNA virus replication | |
| Enzyme Inhibition | CYP1A2, CYP2C19, CYP2C9, CYP3A4 | |
| Induction of Apoptosis | Activation of caspase pathways |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Log P (octanol/water) | 4.04 |
| Solubility | Moderately soluble |
| Bioavailability Score | 0.55 |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high stereochemical fidelity?
- Methodology : The synthesis of stereochemically complex nucleoside analogs requires precise control over protecting groups and coupling reactions. For example, phosphoramidite or Mitsunobu reactions are commonly used to establish stereochemistry in tetrahydrofuran rings. Evidence from similar compounds (e.g., 8-Bromoadenosine synthesis in ) highlights the use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during glycosidic bond formation. Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric purity .
Q. How should researchers ensure compound stability during storage and experimental use?
- Methodology : Stability is influenced by moisture, temperature, and light. and recommend storing the compound in airtight containers under inert gas (e.g., argon) at –20°C, with desiccants to prevent hydrolysis of ester groups (e.g., 4-methylbenzoyloxy). Accelerated stability studies under varying pH (e.g., 4.0–9.0) and temperatures (25–40°C) can identify degradation pathways, monitored via LC-MS .
Q. Which analytical techniques are optimal for confirming structural integrity and purity?
- Methodology : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for verifying stereochemistry and substituent positioning. For example, used NOESY to confirm spatial arrangements in a similar nucleoside analog. Mass spectrometry (HRMS or MALDI-TOF) and X-ray crystallography (if crystals are obtainable) provide additional validation. Purity should be assessed via reverse-phase HPLC with UV detection at 260 nm (characteristic of purine absorption) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology : Discrepancies may arise from assay-specific variables (e.g., solvent polarity, cell membrane permeability). For nucleoside analogs, prodrug strategies (e.g., phosphonate derivatization, as in ) can enhance cellular uptake. Parallel assays using isogenic cell lines (wild-type vs. transporter-deficient) can isolate efflux pump effects. Meta-analysis of dose-response curves (IC₅₀, EC₅₀) and statistical tools like Bland-Altman plots help quantify variability .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodology : Target deconvolution can involve competitive binding assays with radiolabeled substrates (e.g., ³H-thymidine for DNA polymerase inhibition) or CRISPR-Cas9 screens to identify resistance genes. Molecular docking studies (using software like AutoDock Vina) against purine-binding enzymes (e.g., kinases, polymerases) can predict interactions. ’s approach to marine-derived compounds suggests combining phenotypic screening with transcriptomic profiling to map downstream pathways .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : Design a library of analogs with modifications at the purine C6 position (e.g., replacing Cl with -F, -NH₂) or the 4-methylbenzoyl ester. Use parallel synthesis (e.g., solid-phase for tetrahydrofuran scaffolds) to generate derivatives. Test against a panel of biological targets (e.g., viral polymerases, cancer cell lines) and correlate activity with steric/electronic parameters (Hammett constants, logP). ’s synthesis of triazole-fused analogs demonstrates the utility of bioisosteric replacements .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodology : Based on and , wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution to avoid inhalation. Respiratory protection (NIOSH-approved N95 masks) is required if airborne particulates are generated during milling. Regularly inspect PPE for integrity and decontaminate surfaces with 70% ethanol .
Q. How should accidental exposure or spills be managed?
- Methodology : For spills, isolate the area and absorb with inert material (e.g., vermiculite). Decontaminate with a 10% sodium bicarbonate solution to neutralize acidic degradation products. In case of skin contact, rinse immediately with water for 15 minutes and apply hydrocortisone cream if irritation persists. Follow emergency protocols in , including medical consultation and SDS provision to healthcare providers .
Data Reproducibility
Q. What experimental controls are necessary to ensure reproducibility in enzymatic assays?
- Methodology : Include positive controls (e.g., known inhibitors like acyclovir for viral polymerases) and negative controls (vehicle-only treatments). Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and pre-incubate compounds with serum (e.g., fetal bovine serum) to assess protein binding effects. ’s use of standardized purity (≥95%) and batch-to-batch consistency checks minimizes variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
